methyl 4-amino-3,5-dimethoxybenzoate
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Overview
Description
Methyl 4-amino-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid, featuring amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3,5-dimethoxybenzoate typically involves the following steps:
- p-Aminobenzoic acid is brominated to form 4-amino-3,5-dibromobenzoic acid.
Methoxylation: The bromine atoms are replaced by methoxy groups, yielding 4-amino-3,5-dimethoxybenzoic acid.
Methylation: The final step involves methylation to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-amino-3,5-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding to biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Lacks the amino group, making it less reactive in certain biological contexts.
Methyl 4-amino-3-methoxybenzoate: Has only one methoxy group, which alters its chemical and biological properties.
Methyl 4-amino-3,5-dimethylbenzoate: Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
Uniqueness
Methyl 4-amino-3,5-dimethoxybenzoate is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-amino-3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGKGWIHRFPXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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